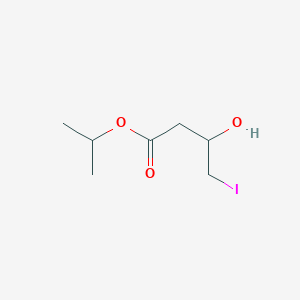
Propan-2-yl 3-hydroxy-4-iodobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3-hydroxy-4-iodobutanoate is an organic compound with the molecular formula C7H13IO3. It is a derivative of butanoic acid, featuring an iodine atom, a hydroxyl group, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-hydroxy-4-iodobutanoate typically involves the esterification of 3-hydroxy-4-iodobutanoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-hydroxy-4-iodobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-4-iodobutanoate derivatives.
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon, 3-hydroxybutanoate.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: 3-oxo-4-iodobutanoate derivatives.
Reduction: 3-hydroxybutanoate.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 3-hydroxy-4-iodobutanoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through substitution reactions.
Biology: The compound is used in the study of biochemical pathways involving iodine-containing molecules.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-hydroxy-4-iodobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 3-hydroxybutanoate: Lacks the iodine atom, resulting in different reactivity and applications.
Propan-2-yl 4-iodobutanoate:
Propan-2-yl 3-oxo-4-iodobutanoate: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity patterns.
Uniqueness
Propan-2-yl 3-hydroxy-4-iodobutanoate is unique due to the presence of both an iodine atom and a hydroxyl group. This combination imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
828276-65-9 |
|---|---|
Molecular Formula |
C7H13IO3 |
Molecular Weight |
272.08 g/mol |
IUPAC Name |
propan-2-yl 3-hydroxy-4-iodobutanoate |
InChI |
InChI=1S/C7H13IO3/c1-5(2)11-7(10)3-6(9)4-8/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
ZIKBGGDZBKRRSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















